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Compound of Interest

Compound Name: JNJ-3534

Cat. No.: B1574634 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of JNJ-
3534 (also known as JNJ-61803534), a potent and selective inverse agonist of the Retinoic

acid receptor-related orphan receptor gamma t (RORγt). JNJ-3534 was investigated for the

treatment of autoimmune and inflammatory diseases, with a primary focus on psoriasis. This

document summarizes key quantitative data, details experimental methodologies, and

visualizes relevant biological pathways and workflows.

Mechanism of Action
JNJ-3534 is a small molecule that functions as a RORγt inverse agonist.[1][2] RORγt is a

nuclear transcription factor that is a master regulator of T helper 17 (Th17) cell differentiation

and the production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][2]

[3] The IL-23/IL-17 axis, in which RORγt plays a central role, is implicated in the

pathophysiology of numerous autoimmune diseases.[1][2] By binding to RORγt, JNJ-3534
inhibits its transcriptional activity, thereby downregulating the expression of RORγt-regulated

genes and suppressing Th17-mediated inflammation.[1][2]

RORγt Signaling Pathway in Th17 Differentiation
The following diagram illustrates the signaling cascade leading to Th17 cell differentiation and

the point of intervention for JNJ-3534.
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RORγt Signaling Pathway and JNJ-3534 Intervention.

In Vitro Pharmacology
Potency and Selectivity
JNJ-3534 demonstrated potent inverse agonist activity on RORγt and high selectivity against

the closely related isoforms RORα and RORβ.

Assay Type Target Cell Line IC50 (nM)

1-Hybrid Reporter

Assay
RORγt HEK-293T 9.6

1-Hybrid Reporter

Assay
RORα HEK-293T >2000

1-Hybrid Reporter

Assay
RORβ HEK-293T >2000

Functional Cellular Assays
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JNJ-3534 effectively inhibited the production of Th17-associated cytokines in human CD4+ T

cells without impacting Th1 or regulatory T cell (Treg) differentiation and function.[1][2]

Assay Cell Type Cytokine/Marker IC50 (nM)

Th17 Differentiation Human CD4+ T cells IL-17A 14

Th17 Differentiation Human CD4+ T cells IL-17F 16

Th17 Differentiation Human CD4+ T cells IL-22 20

Th1 Differentiation Human CD4+ T cells IFNγ >1000

Treg Differentiation Human CD4+ T cells FOXP3 No significant effect

Experimental Protocols
Cell Line: HEK-293T cells.

Transfection: Cells were transfected with vectors encoding the GAL4 DNA binding domain

fused to the ligand-binding domain of RORγt, RORα, or RORβ, along with a luciferase

reporter vector.

Treatment: Transfected cells were incubated overnight with JNJ-3534, starting at a

concentration of 2 µM with three-fold serial dilutions.

Readout: Luciferase activity was measured to determine the inhibition of ROR-driven

transcription.[1]

Cell Isolation: Total CD4+ T cells were isolated from peripheral blood mononuclear cells

(PBMCs) of healthy donors.

Th17 Differentiation: CD4+ T cells were cultured under Th17 polarizing conditions (e.g., with

anti-CD3/CD28 antibodies, IL-1β, IL-6, IL-23, and anti-IFNγ/IL-4 antibodies) in the presence

of varying concentrations of JNJ-3534.

Th1 Differentiation: CD4+ T cells were cultured under Th1 polarizing conditions (e.g., with

anti-CD3/CD28, IL-12, and anti-IL-4 antibodies) with JNJ-3534.
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Treg Differentiation: CD4+ T cells were cultured under Treg polarizing conditions (e.g., with

anti-CD3/CD28 and TGF-β) with JNJ-3534.

Readout: After several days of culture, cytokine levels in the supernatant were measured by

ELISA, and gene expression (e.g., FOXP3) was assessed by qPCR.[1]
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Workflow for Human T Cell Differentiation Assays.

In Vivo Pharmacology
Mouse Collagen-Induced Arthritis (CIA) Model
JNJ-3534 demonstrated dose-dependent efficacy in the CIA model, a common preclinical

model for rheumatoid arthritis.
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Dose (mg/kg) Administration Efficacy

3-100 Oral (BID)

Dose-dependent attenuation of

inflammation, achieving ~90%

maximum inhibition of clinical

score.[2]

60 Oral (QD)

Significant reduction in clinical

arthritis scores and hind paw

histopathology.

Imiquimod-Induced Psoriasis-like Skin Inflammation
Model
In a mouse model of psoriasis, JNJ-3534 significantly reduced skin inflammation and the

expression of RORγt-regulated genes.[1][2]

Dose (mg/kg) Administration Efficacy

30 and 100 Oral

Dose-dependent reduction in

disease scores (thickness,

redness, scaling). Significant

inhibition of IL-17A, IL-17F,

and IL-22 gene expression in

the skin.[1]

Experimental Protocols
Animals: BALB/c mice.

Induction: A daily topical dose of imiquimod cream was applied to the shaved back and ear

of the mice for several consecutive days to induce a psoriasis-like phenotype.

Treatment: JNJ-3534 was administered orally at doses of 30 and 100 mg/kg.

Readouts:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34040108/
https://www.benchchem.com/product/b1574634?utm_src=pdf-body
https://www.researchgate.net/publication/351878974_Preclinical_and_clinical_characterization_of_the_RORgt_inhibitor_JNJ-61803534
https://pubmed.ncbi.nlm.nih.gov/34040108/
https://www.researchgate.net/publication/351878974_Preclinical_and_clinical_characterization_of_the_RORgt_inhibitor_JNJ-61803534
https://www.benchchem.com/product/b1574634?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Clinical Scoring: Skin thickness, redness, and scaling were scored daily.

Gene Expression: At the end of the study, skin samples were collected for qPCR analysis

of RORγt target genes (e.g., IL-17A, IL-17F, IL-22, IL-23R).[1]

Pharmacokinetics and Safety Pharmacology
Preclinical Pharmacokinetics
Pharmacokinetic parameters were evaluated in preclinical species, though detailed data from

these studies are not extensively published. The compound was developed as an oral

formulation.[1][2]

Preclinical Safety
Genetic Toxicity: JNJ-61803534 was found to be negative in a battery of in vitro (Ames test,

mammalian cell micronucleus test) and in vivo (rat bone marrow micronucleus test)

genotoxicity assays.

1-Month GLP Toxicology Studies:

Species: Sprague-Dawley rats and Beagle dogs.

Findings: The studies identified well-tolerated doses.[1][2] A dose-dependent and

reversible increase in lymphocyte apoptosis in the thymus was observed in both species,

which is consistent with the known role of RORγt in thymocyte survival. This was

considered a non-adverse finding.

NOAEL (No-Observed-Adverse-Effect-Level) in Dogs: 3 mg/kg/day.

Human Pharmacokinetics (Phase 1)
A Phase 1, randomized, double-blind, single ascending dose (SAD) study was conducted in

healthy volunteers (NCT03139500).
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Parameter Value

Tolerated Dose
Well-tolerated in single ascending doses up to

200 mg.[1][2]

Exposure
Dose-dependent increases in exposure upon

oral dosing.[1][2]

Plasma Half-life (T1/2) 164 to 170 hours.[1][2]

Target Engagement

Dose-dependent inhibition of ex vivo stimulated

IL-17A production in whole blood was observed.

[1][2]

Summary and Conclusion
JNJ-3534 is a potent and selective RORγt inverse agonist that effectively suppresses the Th17

pathway in vitro and demonstrates significant efficacy in preclinical models of arthritis and

psoriasis.[1][2] The compound exhibited an acceptable preclinical safety profile, supporting its

progression into human clinical trials.[1][2] A Phase 1 study in healthy volunteers showed that

JNJ-3534 was well-tolerated with a long plasma half-life and demonstrated clear evidence of in

vivo target engagement.[1][2] While the development of JNJ-3534 was discontinued, the

preclinical and early clinical data provide valuable insights into the therapeutic potential and

pharmacological considerations for targeting the RORγt pathway in immune-mediated

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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